R-(+)-Cotinine

Description

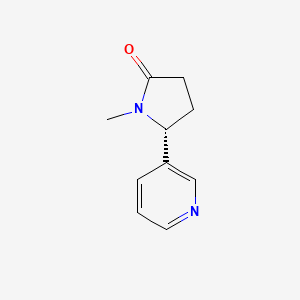

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5R)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336690 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32162-64-4 | |

| Record name | R-(+)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of (R)-(+)-Cotinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Cotinine, a chiral metabolite of nicotine, has garnered significant interest in the scientific community for its potential therapeutic applications, distinct from its more commonly studied enantiomer, (S)-(-)-cotinine, which is the primary metabolite of nicotine found in tobacco users.[1] This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-(+)-cotinine. Key methodologies, including the enantioselective synthesis of its precursor, (R)-(+)-nicotine, and subsequent oxidation, are detailed. Furthermore, this guide outlines robust purification techniques, primarily preparative chiral High-Performance Liquid Chromatography (HPLC), to achieve high enantiomeric purity. Spectroscopic data for the characterization of (R)-(+)-cotinine are also presented in a structured format for easy reference.

Introduction

Cotinine, chemically known as 1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one, exists as two enantiomers: (R)-(+)-cotinine and (S)-(-)-cotinine. While (S)-(-)-cotinine is the major metabolite of nicotine[2], the pharmacological profile of (R)-(+)-cotinine is of increasing interest. Studies have indicated that both enantiomers of cotinine are relatively inactive at a wide range of pharmacological targets at physiological concentrations, but they may act as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs).[1][3] This modulation suggests potential therapeutic avenues for cognitive and neuroprotective effects.[3] The synthesis of enantiomerically pure (R)-(+)-cotinine is crucial for elucidating its specific biological functions and therapeutic potential. This guide focuses on the chemical synthesis, purification, and characterization of (R)-(+)-cotinine.

Chemical Synthesis of (R)-(+)-Cotinine

The primary route for the synthesis of (R)-(+)-cotinine involves a two-step process: the enantioselective synthesis of (R)-(+)-nicotine followed by its oxidation.

Enantioselective Synthesis of (R)-(+)-Nicotine

The enantioselective synthesis of (R)-(+)-nicotine can be achieved through various methods. One notable approach involves an iridium-catalyzed allylic amination, followed by ring-closing metathesis and reduction. This method has been reported to produce (R)-(+)-nicotine with an enantiomeric excess of >99%.

Alternatively, a resolution of racemic nicotine can be employed. This involves the use of a chiral resolving agent, such as dibenzoyl-l-tartaric acid, to selectively crystallize the desired (R)-(+)-nicotine diastereomeric salt.

Experimental Protocol: Resolution of Racemic Nicotine to Obtain (R)-(+)-Nicotine

-

Salt Formation: To a solution of racemic nicotine in a suitable solvent system (e.g., isopropanol-methanol), add an equimolar amount of dibenzoyl-l-tartaric acid.

-

Crystallization: Allow the solution to stand at a controlled temperature to facilitate the crystallization of the (R)-nicotine-dibenzoyl-l-tartrate salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Base: Dissolve the salt in water and basify with a suitable base (e.g., ammonium hydroxide) to a pH greater than 10.

-

Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield (R)-(+)-nicotine.

Note: The yield and chiral purity can be optimized by adjusting the solvent system and crystallization conditions. A reported example using dibenzoyl-l-tartaric acid in an isopropanol-methanol solvent system yielded (R)-nicotine with a chiral purity of 99.9% and a yield of 57.6%.

Oxidation of (R)-(+)-Nicotine to (R)-(+)-Cotinine

The conversion of nicotine to cotinine is a C-oxidation process. In biological systems, this is primarily mediated by cytochrome P450 enzymes, particularly CYP2A6, to form a nicotine-Δ1′(5′)-iminium ion intermediate, which is then converted to cotinine by aldehyde oxidase. For laboratory synthesis, chemical oxidation methods can be employed.

Experimental Protocol: Oxidation of (R)-(+)-Nicotine

-

Reaction Setup: Dissolve (R)-(+)-nicotine in a suitable solvent.

-

Oxidation: Add a mild oxidizing agent (e.g., potassium ferricyanide in the presence of a base, or enzymatic methods mimicking the biological pathway). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent.

-

Extraction: Extract the product into an organic solvent.

-

Purification: The crude (R)-(+)-cotinine can be purified using column chromatography or preparative HPLC.

Note: The yield of this reaction can vary significantly depending on the chosen oxidizing agent and reaction conditions. It is essential to perform small-scale trials to optimize the conditions for the highest yield and purity.

Purification of (R)-(+)-Cotinine

Achieving high enantiomeric purity is critical for pharmacological studies. Preparative chiral HPLC is the most effective method for the purification of (R)-(+)-cotinine.

Experimental Protocol: Preparative Chiral HPLC Purification

The specific parameters for preparative chiral HPLC will depend on the column and equipment used. The following is a general guideline.

-

Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is typically effective for separating nicotine and cotinine enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral separations. The addition of a small amount of an amine additive (e.g., diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where cotinine has strong absorbance (around 260 nm) is suitable.

-

Fraction Collection: Fractions corresponding to the (R)-(+)-cotinine peak are collected.

-

Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the purified (R)-(+)-cotinine.

Quantitative Data Summary

| Parameter | (R)-(+)-Nicotine Resolution | (R)-(+)-Cotinine (Expected) |

| Yield | 57.6% | Dependent on oxidation method |

| Chiral Purity (ee) | 99.9% | >99% after chiral HPLC |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₂N₂O |

| Molecular Weight | 162.23 g/mol | 176.22 g/mol |

Spectroscopic Data for (R)-(+)-Cotinine

Accurate characterization of the synthesized (R)-(+)-cotinine is essential. The following table summarizes the expected spectroscopic data.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Chemical shifts and coupling constants consistent with the cotinine structure. Specific assignments require experimental data. |

| ¹³C NMR | Expected peaks for the 10 carbon atoms in the cotinine molecule. A spectrum for racemic nicotine shows characteristic peaks for the pyridine and pyrrolidine rings. |

| Mass Spectrometry (MS) | [M+H]⁺ ion at m/z 177.1028. Fragmentation pattern would show characteristic losses. |

| FT-IR | Characteristic peaks for C=O stretching (around 1690 cm⁻¹), C-N stretching, and aromatic C-H bending. |

| Circular Dichroism (CD) | Expected to show a positive Cotton effect, being the mirror image of the (S)-(-)-cotinine spectrum. |

Signaling Pathways and Biological Context

Cotinine's biological activity is an area of active research. While it has a much lower affinity for nAChRs than nicotine, it is not pharmacologically inert.

-

Nicotinic Acetylcholine Receptors (nAChRs): Cotinine can act as a weak agonist at certain nAChR subtypes and may function as a positive allosteric modulator, particularly at α7 nAChRs. This means it can enhance the effect of the endogenous neurotransmitter, acetylcholine.

-

AKT-GSK3β Signaling Pathway: Studies have shown that cotinine can modulate the AKT-GSK3β signaling pathway, which is involved in cell survival and cognitive function.

Diagrams

Caption: Metabolic pathway of nicotine to cotinine.

Caption: Potential signaling pathway of (R)-(+)-cotinine.

Conclusion

The synthesis and purification of enantiomerically pure (R)-(+)-cotinine are achievable through a multi-step process involving either the enantioselective synthesis or chiral resolution of (R)-(+)-nicotine, followed by a controlled oxidation and rigorous purification by preparative chiral HPLC. This guide provides the necessary theoretical background, experimental protocols, and characterization data to aid researchers in obtaining high-purity (R)-(+)-cotinine for further investigation into its unique pharmacological properties and therapeutic potential. The continued exploration of the distinct biological activities of cotinine enantiomers will be crucial in developing novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

(R)-(+)-Cotinine: A Comprehensive Technical Guide on its Mechanism of Action in the Brain

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(+)-Cotinine, the primary metabolite of nicotine, has long been considered a mere biomarker for tobacco use. However, a growing body of evidence reveals its distinct and complex pharmacological profile within the central nervous system. This technical guide provides an in-depth analysis of the mechanism of action of (R)-(+)-cotinine in the brain, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs) and downstream signaling pathways. Quantitative data from numerous studies are summarized, detailed experimental protocols for key assays are provided, and critical signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals. While significantly less potent than nicotine, cotinine exhibits a unique spectrum of activity, including weak partial agonism, allosteric modulation, and neuroprotective effects, suggesting its potential as a therapeutic agent for cognitive and neurodegenerative disorders.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

(R)-(+)-Cotinine's primary interaction in the brain is with nAChRs, a diverse family of ligand-gated ion channels. Its affinity and functional activity vary considerably across different nAChR subtypes.

Binding Affinity and Potency

Cotinine generally displays a much lower binding affinity for nAChRs compared to nicotine.[1][2] Quantitative data from radioligand binding assays and functional studies are summarized in the tables below.

Table 1: Binding Affinity (Ki) of (R)-(+)-Cotinine for nAChR Subtypes

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (µM) | Reference |

| α4β2 | [³H]nicotine or [³H]epibatidine | Rat brain membranes | ~1-4 | [1] |

| High-affinity (presumably α4β2) | [³H]cytisine | Rat cerebral cortex | >1 (minimal effect) | [1][3] |

| α7 | [¹²⁵I]α-bungarotoxin | Torpedo membrane | 50 | |

| α7 | [¹²⁵I]α-bungarotoxin | Rat brain membranes | 1000 | |

| α3/α6β2* | ¹²⁵I-α-conotoxinMII | Monkey caudate | Micromolar range |

*Denotes the possibility of other subunits in the receptor complex.

Table 2: Functional Potency (EC₅₀/IC₅₀) of (R)-(+)-Cotinine at nAChR Subtypes

| nAChR Subtype | Assay Type | Cell Line/System | Potency (µM) | Efficacy | Reference |

| α4β2 | Agonist (channel activation) | CHO cells | ~90 (EC₅₀) | ~40% of nicotine (partial agonist) | |

| α4β2 | Agonist (channel activation) | Xenopus oocytes | >100 (no activation) | - | |

| α7 | Agonist (channel activation) | Mutant human α7 (V274T) | 70 (EC₅₀) | Full agonist | |

| α7 | Antagonist (ACh-elicited response) | Human α7 in Xenopus oocytes | 175 (IC₅₀) | Similar to nicotine | |

| α3/α6β2 | Agonist ([³H]dopamine release) | Monkey caudate synaptosomes | Micromolar range (IC₅₀ for inhibition of specific agonists) | Stimulates release | |

| α4β2 | Agonist ([³H]dopamine release) | Monkey caudate synaptosomes | Micromolar range | Stimulates release |

Subtype Selectivity and Functional Consequences

Cotinine demonstrates a degree of selectivity in its interactions with nAChR subtypes. It acts as a weak partial agonist at α4β2 nAChRs, the most abundant subtype in the brain involved in nicotine addiction. However, its potency is significantly lower than that of nicotine. At the α7 nAChR, another key subtype implicated in cognitive function, cotinine's action is more complex. While it is a very weak partial agonist at wild-type α7 receptors, it can act as a full agonist on certain mutant forms and can also inhibit acetylcholine-induced currents.

Interestingly, studies in monkey striatum show that cotinine can functionally discriminate between two populations of α3/α6β2* nAChRs, activating only one of them to evoke dopamine release. This selective activation of specific nAChR subpopulations may contribute to its distinct behavioral effects compared to nicotine.

Allosteric Modulation and Receptor Trafficking

Beyond direct orthosteric binding, cotinine is proposed to act as a positive allosteric modulator (PAM) of α7 nAChRs. PAMs bind to a site distinct from the agonist binding site and can enhance the receptor's response to the endogenous ligand, acetylcholine. This modulatory role could explain some of cotinine's cognitive-enhancing effects at concentrations where it shows weak agonist activity.

Furthermore, cotinine influences the trafficking and assembly of nAChRs. Similar to nicotine, cotinine exposure can increase the number of α4β2 receptors on the plasma membrane, a process known as upregulation. It also appears to favor the assembly of the high-sensitivity (α4)₂(β2)₃ stoichiometry of this receptor. However, at higher concentrations, this up-regulation effect is diminished, potentially due to receptor endocytosis. In contrast, cotinine can down-regulate α6β2β3 receptors.

Figure 1: Mechanisms of (R)-(+)-Cotinine interaction with nAChRs.

Downstream Signaling Pathways

The interaction of (R)-(+)-cotinine with nAChRs, particularly the α7 subtype, triggers intracellular signaling cascades crucial for its neuroprotective and cognitive-enhancing effects.

The Akt/GSK3β Pathway

A key pathway activated by cotinine is the Protein Kinase B (Akt)/Glycogen Synthase Kinase 3β (GSK3β) pathway. Activation of α7 nAChRs stimulates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates and inhibits GSK3β, a kinase implicated in apoptosis and tau hyperphosphorylation in Alzheimer's disease. The inhibition of GSK3β by cotinine is a critical component of its neuroprotective mechanism.

Figure 2: The Akt/GSK3β signaling pathway modulated by (R)-(+)-Cotinine.

Neuroprotective Effects

(R)-(+)-Cotinine has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage.

Mechanisms of Neuroprotection

The neuroprotective effects of cotinine are multifaceted and stem from its ability to:

-

Activate pro-survival signaling: As detailed above, the activation of the Akt/GSK3β pathway promotes neuronal survival by inhibiting apoptosis and stimulating the expression of anti-apoptotic factors like Bcl-2.

-

Reduce amyloid-beta (Aβ) aggregation: In models of Alzheimer's disease, cotinine has been shown to inhibit the aggregation of Aβ peptides, a key pathological hallmark of the disease.

-

Anti-inflammatory and anti-oxidative stress effects: Cotinine can attenuate the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also exhibits anti-oxidative properties, protecting neurons from oxidative stress-induced damage.

These combined actions contribute to its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of (R)-(+)-cotinine's mechanism of action.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a tissue or cell membrane preparation containing the receptor. A competing, non-labeled compound (e.g., cotinine) is added at increasing concentrations. The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC₅₀) is determined. The Ki is then calculated from the IC₅₀.

-

General Protocol:

-

Membrane Preparation: Homogenize the tissue of interest (e.g., rat brain cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [³H]cytisine for α4β2 nAChRs) and varying concentrations of the test compound.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ and subsequently calculate the Ki.

-

References

R-(+)-Cotinine: A Comprehensive Technical Review of its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(+)-Cotinine, the primary metabolite of nicotine, has emerged as a promising neuroprotective agent with therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. Unlike its precursor, nicotine, this compound exhibits a favorable safety profile, lacking significant cardiovascular and addictive properties. This technical guide synthesizes the current understanding of the neuroprotective mechanisms of this compound, presenting key preclinical data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved. Evidence suggests that this compound confers neuroprotection through a multi-faceted approach, including the modulation of nicotinic acetylcholine receptors (nAChRs), inhibition of amyloid-beta (Aβ) aggregation, activation of pro-survival signaling cascades like the Akt/GSK-3β pathway, and exertion of anti-inflammatory and antioxidant effects. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction

The quest for effective neuroprotective therapies for debilitating conditions like Alzheimer's disease (AD) and Parkinson's disease (PD) is a paramount challenge in modern medicine. While epidemiological studies have hinted at a lower incidence of these diseases among tobacco smokers, the detrimental health effects of nicotine preclude its therapeutic use[1][2][3]. This has led to the investigation of nicotine metabolites, with this compound emerging as a particularly promising candidate. Cotinine is the major metabolite of nicotine and possesses a longer half-life, allowing it to accumulate in the brain[4][5]. Crucially, it is well-tolerated in humans and does not exhibit the adverse cardiovascular or addictive properties associated with nicotine. Preclinical studies have demonstrated that cotinine can prevent memory loss, reduce Aβ plaque pathology in animal models of AD, and protect dopaminergic neurons in models of PD. This guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of this compound.

Mechanisms of Neuroprotection

This compound's neuroprotective effects are not attributed to a single mechanism but rather a synergistic combination of actions on multiple cellular and molecular targets.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While cotinine is considered a weak agonist of nAChRs compared to nicotine, its interaction with these receptors is a key aspect of its neuroprotective profile. It has been shown to act as a partial agonist at certain nAChR subtypes and may also function as a positive allosteric modulator, enhancing the response of these receptors to acetylcholine. The α7 and α4β2 nAChR subtypes are particularly implicated in its neuroprotective effects. Activation of α7 nAChRs is known to stimulate pro-survival signaling pathways. In monkey striatum, cotinine has been shown to selectively activate a subpopulation of α3/α6β2* nAChRs and also stimulates dopamine release via α4β2* nAChRs.

Anti-Amyloid Aggregation Properties

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques in the brain. In vitro studies have demonstrated that cotinine can bind to Aβ peptides and inhibit their aggregation and fibrillation. One study found that cotinine binds to Aβ with a high affinity (Ka ≈ 10 nM) and inhibits Aβ1-42 peptide precipitation and aggregation with similar efficacy to nicotine. In a mouse model of Alzheimer's disease, long-term treatment with cotinine resulted in a significant reduction in Aβ plaque burden. Specifically, a 26% reduction in amyloid plaque deposits was observed in the brains of Alzheimer's mice treated with cotinine.

Modulation of Pro-Survival Signaling Pathways

This compound has been shown to activate critical intracellular signaling pathways that promote neuronal survival and synaptic plasticity.

A pivotal mechanism of cotinine's neuroprotective action is the activation of the Protein Kinase B (Akt) signaling pathway. Activated Akt, in turn, phosphorylates and inhibits Glycogen Synthase Kinase 3 beta (GSK-3β), a pro-apoptotic enzyme. The inhibition of GSK-3β is significant as its overactivity is implicated in the hyperphosphorylation of tau protein, another key pathological feature of Alzheimer's disease. The activation of the Akt/GSK-3β pathway by cotinine has been observed in the brains of both transgenic Alzheimer's mice and wild-type mice, suggesting this effect is independent of its anti-amyloid properties.

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key contributors to the pathology of neurodegenerative diseases. This compound has demonstrated both anti-inflammatory and antioxidant properties. It has been shown to attenuate the production of pro-inflammatory cytokines while increasing the levels of anti-inflammatory cytokines. Furthermore, cotinine can suppress the release of oxygen free radicals from neutrophils, thereby reducing oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Experimental Model | Toxin/Stressor | Cotinine Concentration | Outcome Measure | Result | Reference |

| SH-SY5Y neuroblastoma cells | 6-hydroxydopamine (6-OHDA) | 10⁻⁷ M and 10⁻⁶ M | Reduction in neurotoxicity | Significant protection | |

| PC12 cells | Glutamate | 10⁻⁷ M | Improved cell viability | Neuroprotective effects | |

| Primary neurons | Amyloid-β (Aβ) | Not specified | Protection against Aβ toxicity | Neuroprotective effects |

Table 2: In Vivo Neuroprotective Effects of this compound in Alzheimer's Disease Models

| Animal Model | Cotinine Dosage | Treatment Duration | Key Findings | Reference |

| Tg6799 mice | 2.5 mg/kg/day | 5 months | Prevented working memory impairment; Reduced Aβ plaque size by 17-26% | |

| Tg6799 mice | 5 mg/kg/day | Not specified | Halted progression of Aβ plaque pathology at later stages |

Table 3: Effects of this compound on Dopaminergic Systems (Parkinson's Disease Models)

| Experimental Model | Cotinine Concentration/Dose | Key Findings | Reference |

| Rat striatal slices | >1 μM (EC₅₀ = 30 μM) | Evoked ³H-dopamine release | |

| SH-SY5Y cells | 10⁻⁷ M and 10⁻⁶ M | Attenuated 6-hydroxydopamine-induced cytotoxicity |

Experimental Protocols

In Vitro 6-Hydroxydopamine (6-OHDA) Toxicity Assay in SH-SY5Y Cells

-

Cell Culture and Differentiation: SH-SY5Y human neuroblastoma cells are cultured in DMEM. Differentiation is induced by treatment with retinoic acid (50 µM) for five days, followed by TPA (50 nM) for two days.

-

Cotinine Pre-incubation: Differentiated cells are pre-incubated with varying concentrations of cotinine (e.g., 10⁻⁸ M to 10⁻⁶ M) in DMEM for 24 hours.

-

6-OHDA Treatment: 6-OHDA (60 or 100 µM) is added to the culture medium, and the cells are co-incubated with cotinine and 6-OHDA for an additional 24-48 hours.

-

Assessment of Neuroprotection: Cell viability and neuroprotection are assessed by counting the number of tyrosine hydroxylase (TH)-positive cells using immunocytochemistry.

In Vivo Alzheimer's Disease Mouse Model Study

-

Animal Model: Transgenic mice (e.g., Tg6799) that are genetically altered to develop Alzheimer's-like pathology with age are used.

-

Cotinine Administration: Young adult mice (e.g., 2 months old) are administered cotinine daily (e.g., 2.5 mg/kg) via oral gavage for an extended period (e.g., 5 months). A control group receives a vehicle (e.g., PBS).

-

Behavioral Testing: At the end of the treatment period, cognitive function, particularly working memory, is assessed using tasks such as the Radial Arm Water Maze (RAWM).

-

Histopathological Analysis: Following behavioral testing, brain tissue is collected and analyzed for Aβ plaque burden using immunohistochemistry and ELISA to measure Aβ levels.

Conclusion and Future Directions

This compound presents a compelling case as a potential neuroprotective agent. Its multifaceted mechanism of action, targeting key pathological features of neurodegenerative diseases, combined with a favorable safety profile, makes it an attractive candidate for further development. The preclinical data summarized herein provide a strong rationale for advancing this compound into well-designed clinical trials to evaluate its efficacy in human populations at risk for or in the early stages of neurodegenerative disorders. Future research should also focus on further elucidating the precise molecular interactions of cotinine with its targets and exploring potential synergistic effects when used in combination with other therapeutic agents. The development of this compound-based therapies could offer a novel and safe approach to combat the growing public health challenge of neurodegenerative diseases.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Cotinine: A Potential New Therapeutic Agent against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Opinion: exploring alternative pathways to neuroprotection—nicotine and carbon monoxide as antioxidative factors in neurodegeneration and delirium [frontiersin.org]

- 4. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nicotine Metabolite, Cotinine, Alters the Assembly and Trafficking of a Subset of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Modulatory Effects of R-(+)-Cotinine at α7 Nicotinic Acetylcholine Receptors

Executive Summary

The α7 nicotinic acetylcholine receptor (nAChR) is a well-established therapeutic target for cognitive and neurological disorders. While direct agonists present challenges related to receptor desensitization, positive allosteric modulators (PAMs) offer a more nuanced approach to enhancing receptor function. R-(+)-Cotinine, the primary metabolite of nicotine, has emerged as a molecule of interest due to its potential neuroprotective effects, which are hypothesized to be mediated, in part, through the α7 nAChR. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with α7 nAChRs. It consolidates the available quantitative data, details the experimental protocols required for characterization, and visualizes the proposed signaling pathways. The evidence suggests that cotinine is not a classical positive allosteric modulator but rather a complex modulator with multifaceted actions, including weak agonism, inhibition, and activity-dependent potentiation or sensitization.

The α7 Nicotinic Acetylcholine Receptor (α7 nAChR) as a Therapeutic Target

The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits, forming a homopentameric structure. It is abundantly expressed in key brain regions associated with cognition, learning, and memory, such as the hippocampus and prefrontal cortex.[1] A distinguishing feature of the α7 nAChR is its high permeability to calcium ions (Ca²⁺), which allows it to directly influence intracellular calcium signaling cascades.[2] Activation of α7 nAChRs is linked to numerous downstream cellular processes, including the modulation of neurotransmitter release, synaptic plasticity, and neuroprotective pathways.[3][4] However, the receptor is also characterized by rapid activation and subsequent profound desensitization in the continued presence of an agonist, which poses a significant challenge for the development of therapeutic agonists.[1]

Positive Allosteric Modulation: A Refined Therapeutic Strategy

Positive allosteric modulators (PAMs) represent an alternative strategy for enhancing α7 nAChR function. These molecules bind to a site on the receptor that is topographically distinct from the orthosteric (agonist-binding) site. Rather than directly activating the receptor, PAMs increase the receptor's response to the endogenous agonist, acetylcholine.

PAMs are broadly classified into two main types based on their effect on receptor kinetics:

-

Type I PAMs: Increase the peak current response to an agonist with minimal effect on the receptor's rapid desensitization.

-

Type II PAMs: Increase the peak current and significantly slow or reduce the rate of desensitization, leading to a prolonged channel opening.

This modulatory approach is advantageous as it amplifies physiological signaling without causing the persistent activation that leads to rapid desensitization and potential toxicity.

This compound: A Nicotine Metabolite with Complex Modulatory Activity

Cotinine, the major metabolite of nicotine, has a significantly longer half-life and is less toxic than its parent compound. While initially considered an inactive biomarker, studies now indicate it possesses pharmacological activity, particularly in relation to the α7 nAChR. However, its mechanism is not straightforward and deviates from that of classical PAMs.

The literature presents a complex pharmacological profile for cotinine at the α7 nAChR:

-

Weak Agonist/Inhibitor: Several studies characterize cotinine as a very weak partial agonist or an inhibitor at higher concentrations. Radioligand binding assays show that cotinine is approximately 100-fold less potent than nicotine in displacing [¹²⁵I]α-bungarotoxin, a competitive antagonist at α7 nAChRs. Functional assays using Xenopus oocytes have reported an IC₅₀ value of ~175 μM for the inhibition of acetylcholine-evoked currents.

-

Activity-Dependent Potentiation (Sensitization): More recent evidence suggests a PAM-like effect, though one that appears to be activity-dependent. In one study, cotinine was found to potentiate acetylcholine-induced currents in α7 nAChRs, but this effect was only observed after a prolonged exposure of about 8 minutes, leading to the hypothesis that cotinine may act as a "sensitizer" of the receptor rather than a classical PAM.

This dual activity suggests that this compound's effects are highly dependent on concentration, exposure time, and the functional state of the receptor.

Quantitative and Comparative Data

To clarify the complex nature of cotinine's pharmacology, the available quantitative data are summarized below. For comparison, Table 4.2 provides data for well-characterized Type I and Type II PAMs to highlight the properties of classical modulators.

Table 4.1: Summary of Reported Quantitative Data for Cotinine at α7 nAChRs

| Parameter | Value | Experimental System | Reported Activity | Citation |

| IC₅₀ (vs. ACh) | ~175 µM | Human α7 nAChR in Xenopus oocytes | Inhibition | |

| IC₅₀ (vs. [¹²⁵I]α-Bungarotoxin) | ~1 mM | Rat brain membranes | Orthosteric Displacement | |

| IC₅₀ (vs. [¹²⁵I]α-Bungarotoxin) | 50 µM | Torpedo membranes | Orthosteric Displacement | |

| Potentiation | Observed | Human α7 nAChR in Xenopus oocytes | Sensitization/Potentiation | |

| Exposure Time for Effect | ~8 minutes | Human α7 nAChR in Xenopus oocytes | Sensitization/Potentiation |

Note: The variability in binding assay data may reflect differences in tissue preparation and experimental conditions.

Table 4.2: Comparative Data for Characterized α7 nAChR PAMs

| Compound | Type | EC₅₀ (Potentiation) | Effect on Desensitization | Citation(s) |

| NS-1738 | Type I | ~1.3 µM | Minimal effect | |

| 5-Hydroxyindole (5-HI) | Type I | 0.63 µM | Minimal effect | |

| PNU-120596 | Type II | ~1.7 - 4.2 µM | Profoundly reduces/slows | |

| A-867744 | Type II | ~0.4 - 1.0 µM | Profoundly reduces/slows |

Proposed Mechanism of Action and Downstream Signaling

Despite the lack of a classical PAM profile, a hypothetical model has been proposed to explain the neuroprotective and nootropic effects of cotinine. This model posits that cotinine's potentiation of the α7 nAChR, even if unconventional, is sufficient to trigger critical downstream signaling cascades. The primary event following α7 nAChR activation is a significant influx of Ca²⁺, which acts as a second messenger to initiate multiple intracellular pathways.

Key proposed pathways include:

-

PI3K-Akt-GSK3β Pathway: Activation of Akt (Protein Kinase B) leads to the inhibitory phosphorylation of GSK3β, a kinase implicated in tau hyperphosphorylation and apoptosis. This pathway is considered central to cotinine's potential anti-Alzheimer's disease effects.

-

ERK/MAPK Pathway: The influx of Ca²⁺ can also activate the Ras-Raf-MEK-ERK pathway. Phosphorylated ERK (pERK) can translocate to the nucleus to phosphorylate transcription factors like CREB, which promotes the expression of genes involved in synaptic plasticity and cell survival (e.g., Bcl-2).

The following diagram illustrates this hypothetical signaling cascade.

Figure 1: Hypothetical signaling pathway for this compound's potentiation of the α7 nAChR.

Experimental Protocols for Characterization

The multifaceted nature of this compound requires a comprehensive set of bioassays to fully characterize its effects. The following protocols are standard methodologies used to investigate novel α7 nAChR modulators.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is the gold standard for characterizing the functional effects of ligands on ion channels expressed in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. cRNA encoding the human α7 nAChR subunit is then microinjected into the oocytes. Oocytes are incubated for 2-5 days to allow for receptor expression.

-

Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

-

PAM Assay: A sub-maximal concentration of acetylcholine (e.g., EC₂₀) is applied to elicit a baseline current. Following washout, the oocyte is pre-incubated with the test compound (e.g., this compound) for a defined period (e.g., 1-10 minutes) before being co-applied with the same concentration of acetylcholine.

-

Data Analysis: The peak current amplitude in the presence of the test compound is compared to the baseline current. An increase indicates positive modulation. Dose-response curves are generated to determine the EC₅₀ of potentiation. The effect on desensitization kinetics is also measured.

Calcium Imaging Assays

These cell-based assays are suitable for higher-throughput screening and measure the Ca²⁺ influx through the activated α7 nAChR.

-

Cell Culture: A cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y or HEK293 cells) is cultured in appropriate media.

-

Dye Loading: Cells are plated in multi-well plates and loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.

-

Assay Protocol: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR). A baseline fluorescence reading is taken. The test compound (PAM) is added, followed shortly by an agonist (e.g., choline or PNU-282987).

-

Data Analysis: The change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is measured over time. Potentiation is quantified by comparing the fluorescence peak in the presence versus the absence of the test compound.

Radioligand Binding Assays

Binding assays are used to determine if a compound interacts directly with the orthosteric site or a distinct allosteric site.

-

Membrane Preparation: Brain tissue (e.g., rat hippocampus) or cells expressing the α7 nAChR are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

-

Competition Assay: A constant concentration of a radiolabeled antagonist that binds to the orthosteric site (e.g., [¹²⁵I]α-bungarotoxin) is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (Cotinine).

-

Assay Termination: The reaction is terminated by rapid filtration, trapping the receptor-bound radioligand on filter paper. The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A high IC₅₀ value suggests the compound does not bind to the orthosteric site with high affinity, which is characteristic of an allosteric modulator.

The following diagram outlines a typical workflow for characterizing a novel α7 nAChR modulator.

Figure 2: Experimental workflow for characterizing a novel α7 nAChR modulator.

Summary and Future Directions

The available evidence indicates that this compound is not a conventional α7 nAChR positive allosteric modulator. Its pharmacological profile is complex, featuring weak orthosteric site interaction (agonism/inhibition) combined with a distinct, time-dependent potentiation or sensitization of the receptor's response to agonists. While this profile complicates its classification, the downstream consequences of its interaction—namely the activation of pro-survival and plasticity-related signaling pathways like PI3K/Akt and ERK—provide a strong rationale for its potential therapeutic utility in CNS disorders.

For drug development professionals, this compound represents an intriguing starting point. Future research should focus on:

-

Elucidating the Binding Site: Determining the precise binding site and molecular mechanism for cotinine's sensitizing effect is critical.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of cotinine could separate the desired modulatory effects from the weak orthosteric activity, potentially leading to more potent and selective compounds.

-

Validating Downstream Effects: Further confirmation that the observed neuroprotective effects in vivo are directly mediated by the proposed signaling pathways is necessary.

References

Navigating the Nuances of Nicotine Metabolism: A Comparative Analysis of R-(+)-Cotinine and Nicotine Half-life

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the biological half-life of R-(+)-cotinine in comparison to its precursor, nicotine. Designed for researchers, scientists, and professionals in drug development, this document delves into the pharmacokinetics of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their metabolic pathways and analytical workflows. Understanding the distinct pharmacokinetic profiles of nicotine and its enantiomeric metabolites is crucial for the development of novel therapeutic agents and for accurately assessing nicotine exposure and its physiological impact.

Quantitative Comparison of Biological Half-life

The biological half-life of a compound is a critical pharmacokinetic parameter, dictating its duration of action and accumulation in the body. Nicotine, a chiral alkaloid, is primarily metabolized to cotinine. While the naturally occurring form in tobacco is predominantly (S)-(-)-nicotine, the study of both enantiomers is vital for a complete understanding of its metabolic fate.

The following tables summarize the biological half-life of nicotine and cotinine from various studies. It is important to note that data specifically detailing the half-life of this compound in humans is limited. However, animal studies provide valuable insights into the stereoselective metabolism of cotinine.

| Compound | Species | Matrix | Half-life (mean ± SD) | Citation |

| Nicotine | Human | Plasma | 2.3 ± 0.9 hours | [1] |

| Nicotine | Human | Plasma | ~2 hours | [2][3] |

| Nicotine | Rat (Sprague-Dawley) | Plasma | ~1 hour | [4] |

| Cotinine (undifferentiated) | Human | Plasma | 15.8 ± 4 hours | [5] |

| Cotinine (undifferentiated) | Human | Plasma | 16-19 hours | |

| Cotinine (undifferentiated) | Human | Plasma | 15-20 hours | |

| Cotinine (undifferentiated) | Rabbit | - | - | |

| (S)-(-)-Cotinine | Rabbit | - | Slower Clearance | |

| This compound | Rabbit | - | Twice the clearance of (S)-Cotinine | |

| Cotinine (undifferentiated) | Rat (Sprague-Dawley) | Plasma | ~7 hours | |

| Cotinine (undifferentiated) | Beagle Dog | - | - |

Key Observation: A pivotal study in rabbits demonstrated a significant stereoselective difference in the clearance of cotinine enantiomers, with this compound being cleared twice as fast as S-(-)-cotinine. This suggests that the biological half-life of this compound is substantially shorter than that of its S-(-) counterpart in this animal model. While direct human data is needed for confirmation, this finding highlights the importance of stereospecific analysis in pharmacokinetic studies of nicotine metabolites.

Metabolic Pathways

The biotransformation of nicotine is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and flavin-containing monooxygenases (FMOs). The major metabolic pathway involves the conversion of nicotine to cotinine, catalyzed predominantly by CYP2A6. Cotinine is further metabolized, mainly to 3'-hydroxycotinine, also by CYP2A6.

Below are diagrams generated using Graphviz (DOT language) to illustrate the key signaling pathways in nicotine and cotinine metabolism.

Experimental Protocols

The accurate determination of nicotine and cotinine concentrations in biological matrices is fundamental to pharmacokinetic studies. The following sections provide detailed methodologies for two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Nicotine and Cotinine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a robust and sensitive technique for the simultaneous determination of nicotine and cotinine in biological fluids such as plasma, urine, and saliva.

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

Aliquotting: Transfer 1 mL of the biological sample (plasma, urine, or saliva) into a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., d3-cotinine and d4-nicotine) to each sample, calibrator, and quality control sample.

-

Alkalinization: Add 1 mL of 5 M sodium hydroxide (NaOH) to each tube and vortex for 30 seconds to raise the pH.

-

Extraction: Add 5 mL of a mixture of dichloromethane and diethyl ether (1:1, v/v). Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer to a clean centrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.

3.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: 25°C/min to 200°C.

-

Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Nicotine: m/z 162, 133, 84

-

Cotinine: m/z 176, 98

-

-

3.1.3. Workflow Diagram

Stereospecific Quantification of Cotinine Enantiomers by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

To investigate the differential pharmacokinetics of R-(+)- and S-(-)-cotinine, a stereospecific analytical method is required. Chiral LC-MS/MS provides the necessary selectivity and sensitivity.

3.2.1. Sample Preparation (Solid-Phase Extraction)

-

Aliquotting: Transfer 0.5 mL of plasma to a polypropylene tube.

-

Internal Standard Spiking: Add a deuterated internal standard for each enantiomer if available, or a single deuterated cotinine standard.

-

Conditioning: Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.2. Chiral LC-MS/MS Analysis

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Chiral Column: Lux Cellulose-1 or Lux Amylose-1 (or similar polysaccharide-based chiral stationary phase).

-

Mobile Phase: An isocratic or gradient mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., ethanol or isopropanol) and an additive (e.g., diethylamine) to improve peak shape. The exact composition must be optimized for the specific chiral column.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 25°C.

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

This compound: Precursor ion m/z 177 -> Product ion m/z 98

-

S-(-)-Cotinine: Precursor ion m/z 177 -> Product ion m/z 98 (MRM transitions are typically the same for enantiomers; separation is achieved chromatographically).

-

-

3.2.3. Workflow Diagram

Conclusion

This technical guide has provided a detailed comparison of the biological half-life of this compound and nicotine. While human data for the R-(+)-enantiomer of cotinine remains elusive, animal studies strongly suggest a stereoselective metabolism, with this compound exhibiting a significantly faster clearance and, consequently, a shorter half-life than its S-(-) counterpart. The provided metabolic pathways and detailed experimental protocols for GC-MS and chiral LC-MS/MS offer a robust framework for researchers to conduct further investigations in this area. A thorough understanding of the stereospecific pharmacokinetics of nicotine and its metabolites is paramount for the advancement of drug development and for the accurate assessment of tobacco exposure and its health consequences. Future research should prioritize the determination of the biological half-life of cotinine enantiomers in humans to bridge the current knowledge gap.

References

- 1. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 2. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Table 3.4, [Half-life of cotinine in smokers and nonsmokers from several studies]. - The Health Consequences of Involuntary Exposure to Tobacco Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enantioselective Synthesis of R-(+)-Cotinine from Nicotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enantioselective synthesis of R-(+)-cotinine, a significant metabolite of nicotine. As the direct enantioselective conversion of nicotine to this compound is not a well-established synthetic route, this document outlines a robust two-step strategy. The primary focus is on the asymmetric synthesis of the key intermediate, R-(+)-nicotine, followed by its stereoretentive oxidation to the target molecule, this compound. This guide details various methodologies for achieving high enantiopurity of R-(+)-nicotine and discusses a reliable method for its subsequent oxidation. Experimental protocols, quantitative data, and visual workflows are provided to facilitate practical application in a research and development setting.

Introduction

Cotinine, the major metabolite of nicotine, exists as two enantiomers: S-(-)-cotinine and this compound. The study of the individual enantiomers is crucial for understanding their distinct pharmacological and toxicological profiles. While S-(-)-nicotine is the predominant enantiomer in tobacco, the synthesis of the unnatural this compound is of significant interest for pharmacological research, including its potential therapeutic applications.

This guide focuses on a practical and efficient pathway for the enantioselective synthesis of this compound. The synthetic approach is bifurcated into two principal stages:

-

Enantioselective Synthesis of R-(+)-Nicotine: This initial and critical step involves the creation of the chiral center in the desired R-configuration.

-

Stereoretentive Oxidation of R-(+)-Nicotine to this compound: The subsequent conversion of the synthesized R-(+)-nicotine to its corresponding lactam, this compound, while preserving the stereochemical integrity of the chiral center.

The following sections will provide detailed experimental protocols and comparative data for these synthetic transformations.

Enantioselective Synthesis of R-(+)-Nicotine

Several methods have been developed for the enantioselective synthesis of R-(+)-nicotine. These approaches often employ chiral auxiliaries or asymmetric catalysts to induce stereoselectivity. Below are detailed protocols for some of the most effective methods.

Method 1: Asymmetric Addition to a Chiral Sulfinimine

This method, developed by Dawood and Stockman, utilizes a chiral sulfinimine to direct the stereoselective addition of a Grignard reagent, leading to the formation of a key chiral intermediate that is then converted to R-(+)-nicotine.

Experimental Protocol:

-

Step 1: Synthesis of the Chiral Sulfinimine: The chiral sulfinimine is prepared by the condensation of a suitable pyridyl ketone with a chiral sulfinamide.

-

Step 2: Asymmetric Grignard Addition: The pyridyl Grignard reagent is added to the chiral sulfinimine. The choice of solvent is critical in this step to control the diastereoselectivity.

-

Step 3: Ring Closure and Deprotection: The resulting product is then subjected to ring-closure and deprotection of the pyrrolidine amine.

-

Step 4: N-methylation: The final step involves the N-methylation of the resulting (R)-nornicotine to yield R-(+)-nicotine.

Method 2: Intramolecular Hydroboration-Cycloalkylation

This approach involves an intramolecular hydroboration-cycloalkylation reaction as the key stereochemistry-determining step.

Experimental Protocol:

-

Step 1: Allylation of Pyridinecarboxaldehyde: The synthesis commences with the allylation of pyridine-3-carboxaldehyde using a chiral allylborane reagent to produce a homoallylic alcohol with high enantiomeric excess.

-

Step 2: Conversion to Chiral Azide: The chiral alcohol is then converted to a chiral azide.

-

Step 3: Intramolecular Hydroboration-Cycloalkylation: The azido-olefin undergoes an intramolecular hydroboration-cycloalkylation to form the pyrrolidine ring.

-

Step 4: N-Alkylation: The resulting (R)-nornicotine is alkylated to afford R-(+)-nicotine.

Method 3: Alkylation of a Chiral Ketimine Template

This method employs a chiral ketimine derived from 2-hydroxy-3-pinanone to direct the enantioselective alkylation.

Experimental Protocol:

-

Step 1: Formation of the Chiral Ketimine: 1R,2R,5R-(+)-2-hydroxy-3-pinanone is condensed with 3-(aminomethyl)pyridine to form the chiral ketimine.

-

Step 2: Enantioselective Alkylation: The ketimine is then alkylated with a suitable 3-halopropanol.

-

Step 3: Cleavage and Ring Closure: The C-alkylated ketimine is cleaved, and the resulting amino alcohol undergoes base-catalyzed intramolecular ring closure to form (R)-nornicotine.

-

Step 4: N-methylation: (R)-nornicotine is subsequently methylated to yield R-(+)-nicotine.

Quantitative Data Summary for R-(+)-Nicotine Synthesis

| Method | Key Reagent/Step | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Asymmetric Addition to Chiral Sulfinimine | Pyridyl Grignard addition to chiral sulfinimine | 41 | 94.4 | Dawood and Stockman |

| Intramolecular Hydroboration-Cycloalkylation | Intramolecular hydroboration-cycloalkylation | Not explicitly stated for R-isomer | >94 (for intermediate) | Not explicitly stated for R-isomer |

| Alkylation of a Chiral Ketimine Template | Alkylation of 2-hydroxy-3-pinanone ketimine | Good (not specified) | 81 | Swango et al. |

Stereoretentive Oxidation of R-(+)-Nicotine to this compound

The conversion of R-(+)-nicotine to this compound requires an oxidation method that does not affect the chiral center. A reliable method for this transformation is the bromination-debromination sequence, which has been shown to be effective for the synthesis of cotinine from nicotine. While the original report by Desai et al. focused on a radiolabeled analog, the chemical principles are directly applicable to the enantiopure substrate. The reaction proceeds through a dibromo intermediate, which is then reduced to cotinine. This process is expected to be stereoretentive as the chiral center is not directly involved in the reaction mechanism.

Bromination-Debromination Method

This two-step, one-pot procedure provides a high-yield synthesis of cotinine from nicotine.

Experimental Protocol:

-

Step 1: Formation of Dibromocotinine Hydrobromide Perbromide: R-(+)-Nicotine is dissolved in a suitable solvent and treated with a mixture of a bromide salt (e.g., sodium bromide) and a bromate salt (e.g., sodium bromate) in the presence of an acid (e.g., hydrochloric or sulfuric acid). This in situ generation of bromine leads to the formation of the dibromocotinine hydrobromide perbromide intermediate.

-

Step 2: Reduction and Debromination: Without isolation of the intermediate, a reducing agent, such as zinc dust in acetic acid, is added to the reaction mixture. This effects the debromination and reduction to yield this compound.

-

Purification: The this compound can then be extracted and purified by standard techniques such as column chromatography or distillation.

A reported yield for the conversion of ¹⁴C-nicotine to ¹⁴C-cotinine using this method is 71%.[1]

Visualizing the Synthesis

Overall Synthetic Workflow

References

R-(+)-Cotinine's Role in Modulating Nicotinic Acetylcholine Receptors: A Technical Guide

Abstract

R-(+)-Cotinine, the principal metabolite of nicotine, has long been considered a pharmacologically weak agonist at nicotinic acetylcholine receptors (nAChRs). However, emerging evidence reveals a more complex and multifaceted role in modulating these critical ligand-gated ion channels. Beyond its low-potency direct agonism, cotinine influences nAChR assembly, trafficking, and stoichiometry, and may act as an allosteric modulator at certain receptor subtypes. This guide provides an in-depth technical overview of the current understanding of this compound's interaction with nAChRs, summarizing quantitative pharmacological data, detailing key experimental protocols, and visualizing the associated signaling pathways and research workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of nAChR modulators.

Pharmacological Profile of this compound at nAChRs

Cotinine's interaction with nAChRs is characterized by three primary mechanisms: direct (orthosteric) binding, modulation of receptor trafficking and expression, and potential allosteric modulation. Its effects are highly dependent on the specific nAChR subtype and the experimental system being studied.

Direct Agonist/Partial Agonist Activity

This compound generally acts as a weak agonist or partial agonist at various nAChR subtypes. Its binding affinity and potency are several orders of magnitude lower than that of nicotine.[1] Discrepancies in the literature regarding its precise potency and efficacy highlight the influence of subunit composition and the expression system used.[2][3] For example, while some studies in Xenopus oocytes showed no activation of human α4β2 nAChRs by cotinine up to 100 μM, other studies using CHO cells reported weak partial agonist activity with an EC₅₀ value around 90 μM.[2]

Table 1: Binding Affinity and Functional Potency of this compound at nAChR Subtypes

| nAChR Subtype | Ligand Displaced | Preparation | Binding Affinity (Kᵢ) | Functional Assay (EC₅₀/IC₅₀) | Efficacy (% of ACh or Nicotine) | Reference(s) |

| High-Affinity nAChRs | [³H]nicotine / [³H]epibatidine | Rat Brain Membranes | ~1–4 μM | - | - | [2] |

| α4β2 | - | CHO Cells | - | ~90 μM (EC₅₀) | ~40% (vs. Nicotine) | |

| α4β2 | - | Xenopus Oocytes | - | No activation up to 100 μM | 0% | |

| α7 | - | - | - | ~1% activation at 1 mM | 1% (vs. Nicotine) | |

| α7 | Acetylcholine | Human α7 nAChRs | - | 175 μM (IC₅₀) | Similar to Nicotine | |

| α3/α6β2 * | - | Rat Striatal Slices | - | 30-350 μM (EC₅₀ for DA release) | - |

Note: Asterisk () indicates that the precise subunit stoichiometry may vary.*

Modulation of nAChR Trafficking and Expression

Similar to its parent compound nicotine, this compound has been shown to influence the lifecycle of nAChRs within the cell. Chronic exposure to nicotine is well-known to cause an "upregulation" of high-affinity nAChRs. Studies using fluorescence microscopy have revealed that cotinine exposure also increases the number of α4β2 receptors on the plasma membrane. This effect is thought to occur via an intracellular mechanism, where cotinine may act as a chaperone, binding to immature subunits in the endoplasmic reticulum to enhance their maturation, assembly, and subsequent trafficking to the cell surface.

Interestingly, cotinine appears to favor the assembly of the high-sensitivity (α4)₂(β2)₃ stoichiometry of the α4β2 receptor. In contrast, cotinine exposure has been observed to down-regulate α6β2β3 receptors, indicating a subtype-specific effect on receptor expression. Given cotinine's significantly longer half-life compared to nicotine (approximately 24 hours vs. 2 hours), these effects on receptor trafficking and expression may contribute significantly to the neuroplastic changes associated with chronic tobacco use.

Allosteric Modulation

The concept of allosteric modulation involves ligands binding to a site topographically distinct from the agonist (orthosteric) binding site to positively (PAM) or negatively (NAM) influence receptor function. While direct evidence is still developing, some findings suggest cotinine may act as a positive allosteric modulator. One study found that 1 μM cotinine, in combination with low concentrations of acetylcholine, sensitized α7 nAChRs, leading to increased channel activity compared to acetylcholine alone. This suggests a potential PAM-like activity, which could be therapeutically relevant as PAMs are sought after for their ability to enhance endogenous neurotransmission without causing direct, and potentially desensitizing, receptor activation.

Modulation of nAChR-Mediated Signaling Pathways

Activation of nAChRs initiates a cascade of downstream signaling events that are crucial for neuronal survival, plasticity, and neurotransmitter release. These pathways can be broadly categorized as ionotropic and metabotropic. Cotinine, by modulating the initial receptor activation, can influence these subsequent signaling cascades.

-

Ionotropic Signaling: The primary and most rapid signaling mechanism is through the receptor's integral ion channel. Upon agonist binding, the channel opens, allowing an influx of cations, primarily Na⁺ and Ca²⁺. The influx of Ca²⁺ is a particularly critical second messenger, activating numerous downstream enzymes such as protein kinase C (PKC) and Ca²⁺-calmodulin-dependent kinase (CaMK). The α7 nAChR subtype is noted for its exceptionally high permeability to Ca²⁺.

-

Metabotropic Signaling: Beyond direct ion flux, nAChRs can engage in slower, G-protein-coupled signaling. For instance, α7 nAChRs have been shown to couple to Gαq proteins, activating phospholipase C (PLC) and leading to IP₃-mediated Ca²⁺ release from intracellular stores. Furthermore, nAChR stimulation, particularly through α7 and α4β2 subtypes, activates the Phosphoinositide 3-kinase (PI3K)-Akt pathway, a critical cascade for promoting cell survival and neuroprotection against insults like glutamate toxicity. Another pathway involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), which can regulate gene expression and inflammatory responses.

Experimental Protocols

Characterizing the modulatory effects of this compound on nAChRs requires a combination of in vitro and in vivo experimental techniques. The following sections detail common methodologies.

In Vitro Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes.

-

Materials:

-

Tissue preparation (e.g., rat brain synaptosomes) or cell membranes from cell lines expressing a specific nAChR subtype (e.g., α3β4, α4β2).

-

Radioligand (e.g., [³H]epibatidine or [³H]nicotine).

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known nAChR agonist (e.g., unlabeled nicotine).

-

Incubation buffer, glass fiber filters, scintillation counter.

-

-

Protocol:

-

Membrane Preparation: Homogenize brain tissue or cells in a buffered solution and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cotinine concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is widely used to study the function of ligand-gated ion channels expressed in Xenopus oocytes.

-

Objective: To measure the functional effects (agonist, antagonist, or modulator) of this compound on nAChR channel currents.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits (e.g., α7, or α4 and β2).

-

Microinjection apparatus.

-

TEVC amplifier, electrodes, perfusion system.

-

Recording solution (e.g., Ringer's solution).

-

Agonist (e.g., acetylcholine) and test compound (this compound).

-

-

Protocol:

-

Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject a precise amount of cRNA for the nAChR subunits into the oocyte cytoplasm. Incubate the oocytes for 2-7 days to allow for receptor expression on the plasma membrane.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: To test for direct agonist effects, apply increasing concentrations of this compound and record any elicited currents.

-

Modulator Application: To test for allosteric modulation, pre-incubate the oocyte with this compound for a set period (e.g., 5 minutes) and then co-apply cotinine with a sub-maximal (e.g., EC₂₀) concentration of a known agonist like acetylcholine. Record the current response and compare it to the response from the agonist alone.

-

Data Analysis: Measure the peak amplitude of the elicited currents. For agonist activity, plot current amplitude against concentration to generate a dose-response curve and calculate the EC₅₀ and Emax. For modulatory activity, calculate the percentage potentiation or inhibition of the agonist-evoked current.

-

In Vivo Nicotine Self-Administration

This behavioral paradigm is a gold standard for assessing the reinforcing properties of a drug and the potential of a test compound to alter those properties.

-

Objective: To determine if this compound can modulate the reinforcing effects of nicotine.

-

Materials:

-

Rats or mice surgically implanted with intravenous (IV) catheters.

-

Operant conditioning chambers equipped with levers, a drug infusion pump, and cue lights.

-

Nicotine solution for IV infusion.

-

Test compound: this compound for systemic administration (e.g., subcutaneous injection).

-

-

Protocol:

-

Acquisition: Train animals to press a lever to receive an IV infusion of nicotine, typically paired with a sensory cue (e.g., a light). Training continues until a stable pattern of responding is established.

-

Pre-treatment: Before a test session, administer a dose of this compound or vehicle systemically.

-

Testing: Place the animal back in the operant chamber and allow it to self-administer nicotine under a specific schedule of reinforcement (e.g., Fixed Ratio or Progressive Ratio).

-

Data Collection: Record the number of lever presses and infusions earned during the session.

-

Data Analysis: Compare the nicotine self-administration behavior between the cotinine-treated and vehicle-treated groups. A significant reduction in nicotine intake would suggest that cotinine reduces nicotine's reinforcing effects. Control experiments, such as testing the effect of cotinine on responding for a natural reward like food, are crucial to rule out general effects on motivation or motor function.

-

Summary and Future Directions

The role of this compound at nicotinic acetylcholine receptors is far more intricate than that of a simple, weak nicotine metabolite. The evidence points to a complex pharmacological profile that includes weak partial agonism, subtype-specific modulation of receptor expression and trafficking, and potential positive allosteric modulation. Given its prolonged presence in the central nervous system of tobacco users, these actions likely contribute to the neuroadaptive changes underlying nicotine dependence.

For drug development professionals, cotinine's profile presents several points of interest:

-

Therapeutic Potential: Its potential to act as a PAM at α7 nAChRs and to up-regulate high-sensitivity α4β2 nAChRs suggests it could be a scaffold for developing novel therapeutics for cognitive disorders or smoking cessation aids that stabilize receptor populations without strong agonism.

-

Understanding Nicotine Addiction: A deeper understanding of cotinine's chronic effects is essential for fully modeling the pathophysiology of tobacco dependence. Its influence on receptor stoichiometry could be a key factor in the transition from initial use to dependence.

Future research should focus on unequivocally defining cotinine's allosteric binding sites, exploring its modulatory profile across a wider range of heteromeric nAChR subtypes, and using advanced in vivo imaging techniques to correlate its brain concentrations with changes in receptor density and occupancy over time.

References

- 1. Self-Administration of Cotinine in Wistar Rats: Comparisons to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

The Discovery of R-(+)-Cotinine as a Nicotine Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, metabolism, and analytical chemistry of R-(+)-cotinine, a key metabolite of nicotine. This document details the stereoselective nature of nicotine metabolism, the enzymatic processes involved, and the analytical methodologies required for the chiral separation and quantification of cotinine enantiomers. Furthermore, it explores the known biological activities and signaling pathways associated with cotinine, with a specific focus on the R-(+) enantiomer where data is available.

Introduction: The Stereochemical Complexity of Nicotine Metabolism

Nicotine, the primary psychoactive component of tobacco, is a chiral molecule existing in two enantiomeric forms: (S)-(-)-nicotine and (R)-(+)-nicotine. The naturally occurring form in tobacco is predominantly (S)-(-)-nicotine[1]. Upon entering the body, nicotine undergoes extensive metabolism, primarily in the liver, with the major metabolite being cotinine[2][3][4][5]. The conversion of nicotine to cotinine is a critical step in its detoxification and elimination pathway.

The metabolism of nicotine is highly stereoselective. The enzyme primarily responsible for the C-oxidation of nicotine to cotinine is Cytochrome P450 2A6 (CYP2A6). This enzyme exhibits a preference for the naturally occurring (S)-(-)-nicotine, leading to the formation of (S)-(-)-cotinine as the major enantiomer of this metabolite found in the plasma and urine of smokers. However, tobacco smoke also contains small amounts of (R)-(+)-nicotine, and its metabolism can differ from that of its (S)- counterpart. While the in vivo formation of this compound from R-(+)-nicotine in humans is not as extensively documented as the S-enantiomer pathway, studies in animal models have shown stereospecific metabolic routes for (R)-(+)-nicotine, including N-methylation in guinea pigs. The presence and biological activity of this compound are of significant interest in understanding the complete pharmacological and toxicological profile of nicotine.

Quantitative Data on Nicotine and Cotinine Pharmacokinetics

The following tables summarize key quantitative data related to the pharmacokinetics of nicotine and cotinine. It is important to note that most historical data does not differentiate between the enantiomers of cotinine.

Table 1: Pharmacokinetic Parameters of Nicotine and Cotinine in Humans

| Parameter | Nicotine | Cotinine | Reference(s) |

| Half-life | ~2 hours | ~16-20 hours | |

| Plasma Clearance | High (~1200 mL/min) | Low (~45 mL/min) | |

| Volume of Distribution | Large (~2.6 L/kg) | Smaller than nicotine | |

| Primary Metabolizing Enzyme | CYP2A6 | CYP2A6 | |

| Major Metabolite | Cotinine | trans-3'-hydroxycotinine |

Table 2: Typical Concentrations of Nicotine and Cotinine in Smokers

| Analyte | Plasma Concentration | Urine Concentration | Reference(s) |

| Nicotine | 10-50 ng/mL | Variable | |

| Cotinine | 200-800 ng/mL | Higher than plasma |

Experimental Protocols

Chiral Separation and Quantification of Cotinine Enantiomers by HPLC-MS/MS

This protocol provides a general framework for the analysis of cotinine enantiomers in biological matrices such as plasma or urine. Specific parameters may require optimization based on the instrumentation and specific matrix used.

Objective: To separate and quantify (S)-(-)-cotinine and this compound in a biological sample.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-